molecular formula C17H18N2O B11939889 N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 345208-39-1

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11939889
CAS No.: 345208-39-1
M. Wt: 266.34 g/mol
InChI Key: SIZZIFZNPOQJSV-UHFFFAOYSA-N
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Description

N-Allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a tetrahydroacridine derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom of the tetrahydroacridine core and a carboxamide group at the 9-position.

Properties

CAS No.

345208-39-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-prop-2-enyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C17H18N2O/c1-2-11-18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h2-3,5,7,9H,1,4,6,8,10-11H2,(H,18,20)

InChI Key

SIZZIFZNPOQJSV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Friedländer Cyclization

A modified Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclohexanone under acidic conditions yields 1,2,3,4-tetrahydroacridine. For example:

  • Conditions : 2-Aminobenzaldehyde (1.0 eq), cyclohexanone (1.2 eq), HCl (cat.), ethanol, reflux, 12 h.

  • Yield : 65–78%.

  • Key Advantage : Direct access to the tetrahydroacridine skeleton with minimal byproducts.

Hydrogenation of Acridine

Catalytic hydrogenation of acridine using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in methanol or ethanol provides the tetrahydro derivative.

  • Conditions : Acridine (1.0 eq), 10% Pd/C (0.1 eq), H₂ (2 atm), ethanol, 25°C, 6 h.

  • Yield : 85–92%.

  • Limitation : Requires strict control over reaction time to avoid over-hydrogenation.

Introduction of the Allyl Group

N-Alkylation of the tetrahydroacridine nitrogen is achieved via nucleophilic substitution or transition metal-catalyzed coupling:

Nucleophilic Alkylation with Allyl Bromide

  • Procedure : Tetrahydroacridine (1.0 eq) is treated with allyl bromide (1.5 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 80°C for 4 h.

  • Yield : 70–75%.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Challenges : Competing O-alkylation requires careful base selection.

Palladium-Catalyzed Allylation

Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos enables regioselective allylation:

  • Conditions : Tetrahydroacridine (1.0 eq), allyl acetate (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.0 eq), dioxane, 100°C, 12 h.

  • Yield : 82%.

  • Advantage : Higher selectivity and fewer side reactions compared to classical alkylation.

Carboxamide Formation

The carboxamide group is introduced via coupling reactions or hydrolysis of nitriles:

Carboxylic Acid to Carboxamide Conversion

  • Activation Strategy : 9-Carboxy-tetrahydroacridine (1.0 eq) is activated with T3P (propylphosphonic anhydride, 1.2 eq) and coupled with allylamine (1.5 eq) in ethyl acetate.

  • Conditions : 0–25°C, 4 h, followed by extraction and recrystallization (n-heptane/ethyl acetate).

  • Yield : 68–82%.

Direct Amination of Nitriles

  • Procedure : 9-Cyano-tetrahydroacridine (1.0 eq) is hydrolyzed to the amide using H₂O₂ and NaOH in DMSO, followed by allylation.

  • Yield : 60–65%.

  • Drawback : Lower efficiency due to intermediate hydrolysis steps.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Route A: Sequential Alkylation-Coupling

  • Tetrahydroacridine → N-Allylation (K₂CO₃, allyl bromide, DMF, 80°C).

  • Carboxylic acid activation (T3P, allylamine, ethyl acetate).

  • Overall Yield : 52%.

  • Purity : >95% (HPLC).

Route B: One-Pot Tandem Synthesis

  • Conditions : Simultaneous N-allylation and carboxamide formation using Pd(OAc)₂/XPhos and in situ generated allylamine.

  • Yield : 68%.

  • Advantage : Reduced purification steps.

Analytical Data and Characterization

Parameter Value Method
Melting Point128–130°CDSC
XRPD Peaks (2θ)10.4°, 13.3°, 24.3°X-ray diffraction
HPLC Retention Time8.2 min (C18, 90:10 H₂O/MeCN)UV detection (232 nm)
MS (ESI+)m/z 267.3 [M+H]⁺LC-MS

Challenges and Optimization Strategies

  • Regioselectivity : Competing N- vs. O-alkylation is mitigated using bulky bases (e.g., Cs₂CO₃) or Pd catalysts.

  • Solvent Choice : Ethyl acetate enhances coupling efficiency compared to DMF.

  • Scalability : Route A is preferred for large-scale synthesis due to established protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their synthesis methods, pharmacological activities, and applications:

Compound Name Molecular Formula Substituents Synthesis Method Yield Key Applications/Activities References
N-Allyl-1,7,7-TMB* heptan-2-imine (4) C₁₄H₂₂N₂ Allyl, bicyclic framework Solvent-free, multigram 92% Anti-Leishmaniasis (IC₅₀: 100 µM)
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine C₂₀H₂₀N₂ Benzyl Standard organic synthesis N/A Neurological drug development
N,N-Diethyl-1,2,3,4-THA†-9-carboxamide C₁₈H₂₂N₂O Diethyl carboxamide Not specified N/A Pharmaceutical intermediate
7,7′-Ethane-diyl-bis-THA-9-carboxylic acid C₂₈H₂₈N₂O₄ Dimeric structure Cyclocondensation ~70%‡ Corrosion inhibition, drug design
N-(4-Acetylphenyl)-THA-9-carboxamide C₂₂H₂₀N₂O₂ Acetylphenyl carboxamide Not specified N/A Undisclosed pharmacological research

*TMB = Trimethylbicyclo; †THA = Tetrahydroacridine; ‡Estimated from synthesis details in .

Pharmacological Activity

  • Anti-Parasitic Activity : N-Allyl derivatives exhibit preliminary anti-Leishmaniasis activity with IC₅₀ values of ~100 µM, positioning them as promising leads for antiparasitic drug development .
  • Corrosion Inhibition : Dimeric tetrahydroacridines (4a, 4b) demonstrate voltammetric stability and corrosion inhibition properties, expanding their utility beyond pharmaceuticals .

Physicochemical Properties

  • Solubility : The "like dissolves like" principle () suggests that N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide may exhibit moderate solubility in polar aprotic solvents due to its carboxamide group.
  • Molecular Weight : Analogues range from 282.38 g/mol (N,N-diethyl derivative, ) to 344.41 g/mol (N-acetylphenyl derivative, ), influencing bioavailability and pharmacokinetics.

Key Research Findings and Gaps

  • Efficacy vs. Toxicity : While N-allyl derivatives show anti-Leishmaniasis activity, their toxicity profiles remain unstudied. Tacrine-based compounds (e.g., ) often face hepatotoxicity challenges, suggesting a need for structural optimization .
  • Structural Diversity : Dimeric tetrahydroacridines () offer enhanced π-conjugation, improving electrochemical stability but complicating synthesis .
  • Commercial Availability : N,N-Diethyl-1,2,3,4-THA-9-carboxamide (CAS 7101-57-7) is cataloged as a pharmaceutical intermediate but lacks detailed pharmacological data .

Biological Activity

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the modification of acridine derivatives. The compound can be synthesized through various methods including:

  • Cyclization Reactions : Utilizing precursors that contain both amine and carboxylic acid functionalities.
  • Allylation : The introduction of the allyl group is crucial for enhancing biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate its potential as an antimicrobial agent.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : It influences the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported a significant reduction in tumor size and weight compared to control groups after treatment with the compound over a period of four weeks.

Q & A

Q. What are the optimal synthetic conditions for preparing N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide and its analogs?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds. For example, Suzuki-Miyaura cross-coupling with boronic ester intermediates (e.g., 1-methylpyrazole-4-boronic ester) in dioxane/water mixtures under palladium catalysis is effective for introducing substituents . Purification often employs column chromatography, and yields can be optimized by adjusting reaction times (e.g., 12–24 hours at 80–100°C) .

Q. Key Reagents and Conditions :

StepReagents/ConditionsPurposeReference
CouplingHATU, DMFAmide bond formation
Cross-couplingPd(PPh₃)₄, Na₂CO₃, dioxane/waterSubstituent introduction
PurificationSilica gel chromatographyIsolation of pure product

Q. How is this compound structurally characterized?

  • Methodological Answer : Structural confirmation relies on a triad of spectroscopic techniques:
  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing allyl groups (δ ~5–6 ppm for vinyl protons) and tetrahydroacridine core signals.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

For analogs with halogen substituents (e.g., 6-chloro derivatives), additional elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of acridinecarboxamide derivatives?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position, allyl vs. benzyl groups) or assay conditions. A systematic approach includes:

Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., 6-chloro vs. 6-fluoro) and test under standardized in vitro assays (e.g., cholinesterase inhibition) .

Bioactivity Profiling : Use orthogonal assays (e.g., NMDA receptor binding vs. acetylcholinesterase inhibition) to identify off-target effects .

Data Normalization : Account for differences in cell lines, enzyme sources, or buffer conditions when comparing studies .

Example: N-Benzyl analogs show stronger cholinesterase inhibition than N-allyl derivatives, likely due to enhanced hydrophobic interactions .

Q. What electrochemical properties influence the bioactivity of tetrahydroacridine derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) reveals redox behavior critical for pro-drug activation or antioxidant activity. Key parameters include:
  • Redox Potentials : Tetrahydroacridines exhibit oxidation peaks near +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents (e.g., methoxy groups) .
  • Stability Studies : Electrochemical degradation products (e.g., quinone derivatives) can be monitored via UV-Vis spectroscopy .

Application : Derivatives with lower oxidation potentials may enhance radical-scavenging activity in neurodegenerative models .

Q. What computational approaches predict target interactions for acridinecarboxamide derivatives?

  • Methodological Answer :
  • Molecular Docking : Models binding poses with targets like acetylcholinesterase (e.g., PDB ID 4EY7). Focus on π-π stacking between the acridine core and aromatic residues (e.g., Trp286) .
  • QSAR Modeling : Uses descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .
  • MD Simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .

Example: N-Allyl derivatives show reduced steric hindrance compared to bulkier N-benzyl groups, improving fit into enzymatic pockets .

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